[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
Description
Properties
CAS No. |
919289-40-0 |
|---|---|
Molecular Formula |
C15H27ClO4Si2 |
Molecular Weight |
362.99 g/mol |
IUPAC Name |
(3-chloro-2,5-dimethoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C15H27ClO4Si2/c1-10-11(16)13(18-3)15(20-22(7,8)9)14(12(10)17-2)19-21(4,5)6/h1-9H3 |
InChI Key |
XNUDUXRLIFQGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC)O[Si](C)(C)C)O[Si](C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves multiple steps, starting with the preparation of the phenylene core. One common method involves the reaction of 4-chloro-3,6-dimethoxy-5-methylphenol with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The resulting intermediate is then subjected to further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chloro group or to convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted amines or thiols.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include dechlorinated compounds or hydroxyl derivatives.
Scientific Research Applications
[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential as a drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The trimethylsilane groups provide steric hindrance and hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Phenylene Core
a. (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene (Compound 12)
- Substituents : 4-Bromo, 5-methyl (vs. 4-Chloro, 3,6-dimethoxy, 5-methyl in the target compound).
- Linked Groups : Methylene-dibenzene (vs. trimethylsilane).
- Key Differences :
- Bromo vs. Chloro: Bromine’s larger atomic size may increase reactivity in cross-coupling reactions, while chlorine offers stronger electron-withdrawing effects .
- Methylene-dibenzene vs. Trimethylsilane: The former introduces aromatic bulk, whereas trimethylsilane enhances volatility and reduces polarity .
b. Silane, [(3-methyl-1,2-phenylene)bis(oxy)]bis[trimethyl
- Substituents : 3-Methyl (vs. 4-Chloro, 3,6-dimethoxy, 5-methyl).
- Key Differences: Lack of chloro and methoxy groups reduces electronic complexity, favoring applications requiring non-polar intermediates .
c. 6,6'-((1E,1'E)-((4-chloro-1,2-phenylene)bis(azaneylylidene))bis(methaneylylidene))bis(3-methoxyphenol) (S3)
- Substituents: 4-Chloro, azaneylidene, and methoxyphenol (vs. methoxy and methyl in the target compound).
- Key Differences: Azaneylidene groups enable metal coordination, suggesting utility in catalysis or medicinal chemistry, unlike the silane-based target compound . Methoxyphenol introduces redox-active phenolic groups, absent in the target compound.
Functional Group Comparisons
a. Trimethylsilyloxy vs. Other Silyl Groups
- tert-Butyldimethylsilyl (TBDMS) : Used in nucleoside derivatives (), TBDMS offers greater steric protection but requires harsher deprotection conditions (e.g., fluoride ions) compared to trimethylsilyl .
- Trimethylsilyl (TMS) : More labile under acidic or aqueous conditions, favoring applications requiring temporary protection .
b. Methoxy vs. Methyl Groups
Data Table: Structural and Functional Comparison
Biological Activity
The compound [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane] (CAS No. 919289-40-0) is a complex organosilicon compound characterized by its unique functional groups, including chlorinated and methoxylated aromatic structures. This article delves into the biological activity of this compound, exploring its chemical properties, potential applications, and relevant research findings.
The molecular formula of the compound is . Its structure includes a bis(trimethylsilane) moiety linked to a chlorinated aromatic system, which contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Biological activity is typically assessed through various bioassays that measure the effects of compounds on living cells or organisms. The biological effects can be both beneficial and adverse, making it crucial to evaluate the compound's interactions in therapeutic contexts.
The mechanisms by which [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) exerts its biological effects may involve:
- Enzyme Inhibition : Potential inhibition of specific enzymes that could lead to therapeutic benefits or toxicity.
- Cellular Interaction : Interaction with cell membranes or intracellular targets affecting cell viability and function.
- Reactive Oxygen Species (ROS) Generation : The ability to generate ROS may contribute to its cytotoxic effects in certain conditions.
Case Studies
- Anticancer Activity : Studies have indicated that similar organosilicon compounds can exhibit anticancer properties. For instance, compounds with chlorinated aromatic systems have shown promise in inhibiting cancer cell proliferation through apoptosis induction. Further research is needed to evaluate the specific effects of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) on various cancer cell lines.
- Neurotoxicity Assessment : Research on related compounds has suggested potential neurotoxic effects due to their ability to disrupt cellular signaling pathways. Investigating the neurotoxic profile of this compound could provide insights into its safety for therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial activities against various pathogens. Evaluating the antimicrobial efficacy of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) could reveal its potential as a biocide.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H27ClO4Si2 |
| CAS Number | 919289-40-0 |
| Potential Applications | Anticancer, Antimicrobial |
| Mechanisms of Action | Enzyme Inhibition, ROS Generation |
Synthesis and Application
The synthesis of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves multi-step organic reactions that require careful control over reaction conditions to ensure high yields and purity. The unique functional groups present in this compound suggest potential applications in materials science and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
